6-azacholest-4-en-3-ol-7-one 6-azacholest-4-en-3-ol-7-one
Brand Name: Vulcanchem
CAS No.: 111300-81-3
VCID: VC0039865
InChI: InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C
Molecular Formula: C26H43NO2
Molecular Weight: 401.6 g/mol

6-azacholest-4-en-3-ol-7-one

CAS No.: 111300-81-3

Main Products

VCID: VC0039865

Molecular Formula: C26H43NO2

Molecular Weight: 401.6 g/mol

6-azacholest-4-en-3-ol-7-one - 111300-81-3

CAS No. 111300-81-3
Product Name 6-azacholest-4-en-3-ol-7-one
Molecular Formula C26H43NO2
Molecular Weight 401.6 g/mol
IUPAC Name (1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one
Standard InChI InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1
Standard InChIKey PXMSFBUTEONYPF-IIXLLSPNSA-N
Isomeric SMILES CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C
Synonyms 6-azacholest-4-en-3-ol-7-one
6-azacholesterol
PubChem Compound 196648
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator